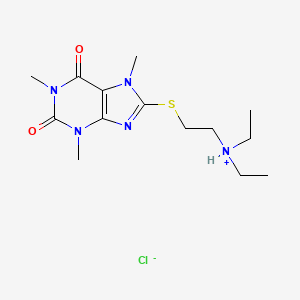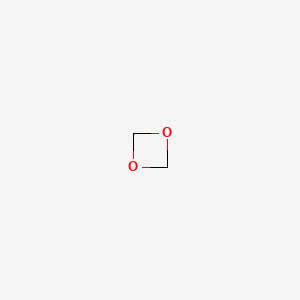
Formaldehyde, dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxetane, also known as 1,3-dioxacyclobutane, is a heterocyclic organic compound with the molecular formula C₂H₄O₂. It features a four-membered ring consisting of alternating oxygen and carbon atoms. This compound can be viewed as a dimer of formaldehyde (CH₂O) and is known for its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dioxetane is typically synthesized via [2+2] cycloadditions of two carbonyl compounds. This method involves the reaction of two molecules of formaldehyde under specific conditions to form the four-membered ring structure . The reaction conditions often require low temperatures to stabilize the intermediate compounds and prevent decomposition.
Industrial Production Methods
Industrial production of 1,3-dioxetane is not common due to its instability and the specialized conditions required for its synthesis. when produced, it is typically done in controlled laboratory environments using the aforementioned cycloaddition reactions .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxetane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form high-energy intermediates.
Thermal Decomposition: Upon heating, 1,3-dioxetane decomposes to produce carbonyl compounds such as formaldehyde.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and molecular oxygen are commonly used in oxidation reactions involving 1,3-dioxetane.
Thermal Conditions: Decomposition typically occurs at elevated temperatures, leading to the formation of carbonyl compounds.
Major Products Formed
Formaldehyde: One of the primary products formed during the decomposition of 1,3-dioxetane.
Acetone and Acetaldehyde: These compounds can also be formed depending on the specific reaction conditions.
Applications De Recherche Scientifique
1,3-Dioxetane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemiluminescence: 1,3-Dioxetane and its derivatives are known for their chemiluminescent properties.
Biological Probes: The compound is used as a probe in biological systems to study enzyme activities and other biochemical processes.
Medical Diagnostics: In medicine, 1,3-dioxetane derivatives are employed in diagnostic assays to detect specific biomarkers.
Industrial Applications: The compound is used in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 1,3-dioxetane primarily involves its chemiluminescent properties. When the compound undergoes oxidation, it forms a high-energy intermediate that decomposes to produce light. This process involves the cleavage of the O-O bond in the dioxetane ring, leading to the formation of excited-state carbonyl compounds that emit light as they return to their ground state . This property is exploited in various chemiluminescent assays and imaging techniques.
Comparaison Avec Des Composés Similaires
1,3-Dioxetane is unique among dioxetanes due to its stability and chemiluminescent properties. Similar compounds include:
1,2-Dioxetane: This isomer has adjacent oxygen atoms in the ring and is less stable than 1,3-dioxetane.
Dioxetanones: These compounds are also known for their chemiluminescent properties but differ in their structural and chemical properties.
Peroxyoxalates and Luminol: These compounds also exhibit chemiluminescence but have different chemical structures and reaction mechanisms.
1,3-Dioxetane stands out due to its ability to form stable high-energy intermediates that are useful in various scientific and industrial applications.
Propriétés
Numéro CAS |
61233-19-0 |
|---|---|
Formule moléculaire |
C2H4O2 |
Poids moléculaire |
60.05 g/mol |
Nom IUPAC |
1,3-dioxetane |
InChI |
InChI=1S/C2H4O2/c1-3-2-4-1/h1-2H2 |
Clé InChI |
GFAJOMHUNNCCJQ-UHFFFAOYSA-N |
SMILES canonique |
C1OCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


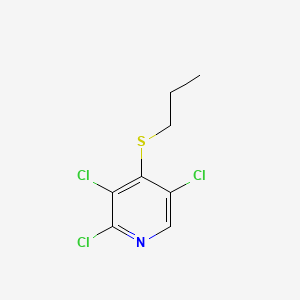

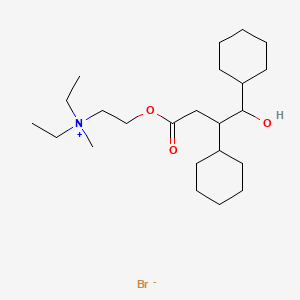
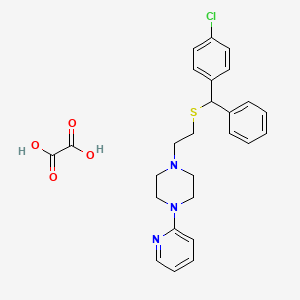
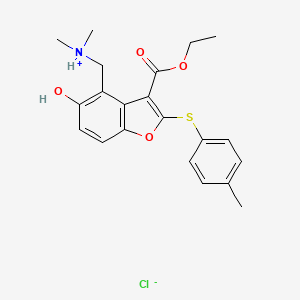
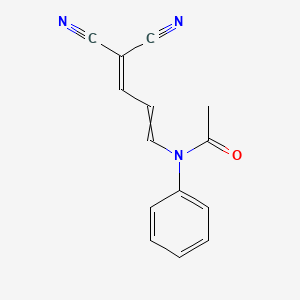
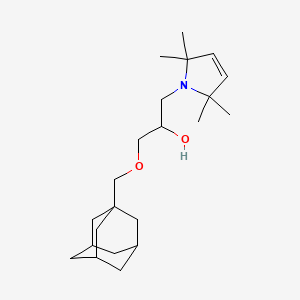
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-[(4-sulfophenyl)azo]-, trisodium salt](/img/structure/B13752062.png)
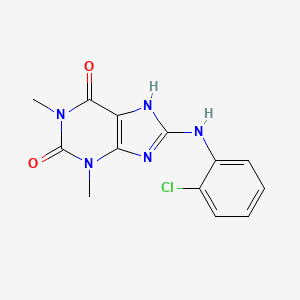
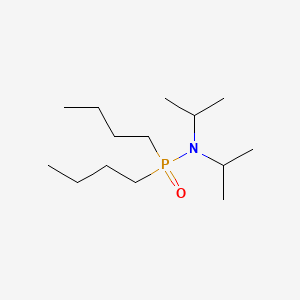
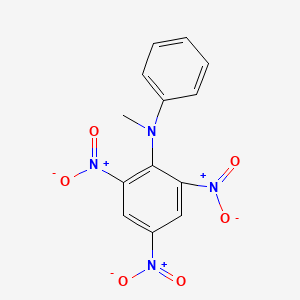
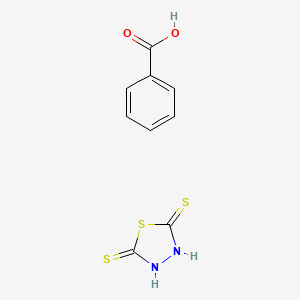
![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)
